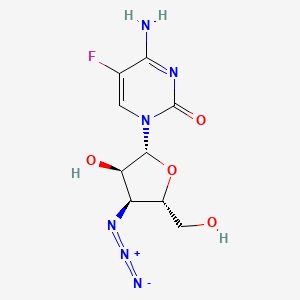

3'-Azido-3'-deoxy-5-fluorocytidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3’-Azido-3’-deoxy-5-fluorocytidine is a cytidine derivative . It is an innovative compound extensively used in the biomedical industry . It acts as a potent antiviral medication, primarily used in the treatment of HIV/AIDS . This compound is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

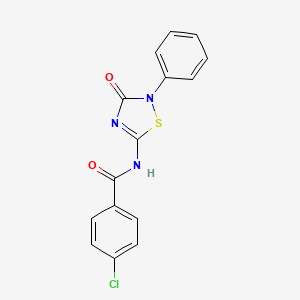

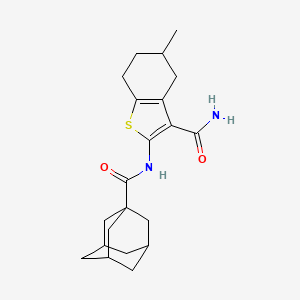

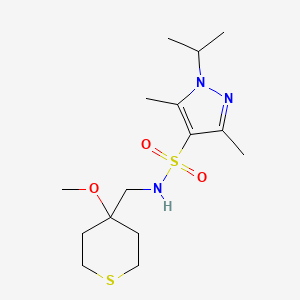

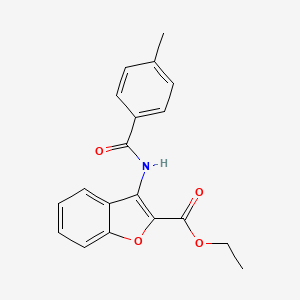

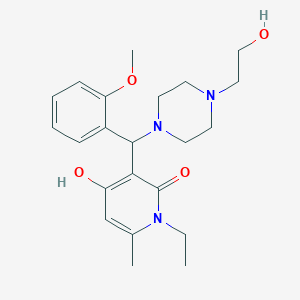

Molecular Structure Analysis

The molecular structure of 3’-Azido-3’-deoxy-5-fluorocytidine can be found in various chemical databases . It has a molecular weight of 286.22 and its formula is C9H11FN6O4 .Physical And Chemical Properties Analysis

3’-Azido-3’-deoxy-5-fluorocytidine is a solid, white to off-white compound . It has a molecular weight of 286.22 and its formula is C9H11FN6O4 . It is soluble in DMSO at a concentration of 140 mg/mL .科学的研究の応用

Antiviral Activity

3'-Azido-3'-deoxy-5-fluorocytidine and its analogues have been synthesized and tested for their antiviral activities. These compounds, including 3'-azido analogues of thymidine and 2'-deoxyuridine, have shown significant activity against human immunodeficiency virus (HIV-1, HTLV-III/LAV) in human peripheral blood mononuclear cells. Their efficacy is evident from their low EC50 values, indicating high potency against the virus. The structure-activity relationships of these compounds provide insight into their antiviral mechanisms (Lin, Guo, Schinazi, Chu, Xiang, & Prusoff, 1988).

Biological Activity Against Neoplastic Cells

Studies have also been conducted on the biological activity of various 3'-azido and 3'-amino derivatives of 2'-deoxyuridine and 2'-deoxycytidine. These derivatives have shown considerable activity against murine L1210 and sarcoma 180 neoplastic cells in vitro. The 3'-amino-2',3'-dideoxy-5-fluorouridine and 3'-amino-2',3'-dideoxycytidine are among the most active compounds, suggesting their potential in cancer therapy (Lin, Gao, & Mancini, 1983).

Application in Hepatitis C Virus Treatment

Research into monofluoro and difluoro derivatives of 4'-azidocytidine has led to significant discoveries in the treatment of hepatitis C virus (HCV). 4'-Azido-2'-deoxy-2',2'-difluorocytidine, in particular, has shown potent antiviral activity in the HCV replicon system. The structure-activity relationships within this series have been key to discovering novel nucleoside analogues for HCV treatment (Smith et al., 2009).

DNA Incorporation Analysis

A study focused on the incorporation of 3'-azido-3'-deoxythymidine (AZT) into DNA in human colon tumor cells. This research provided significant insights into the mechanism of action of AZT, especially when used in combination with agents that inhibit de novo thymidylate synthesis. The technique used for quantitating AZT incorporation into DNA could have clinical utility in assessing the relationship between AZT incorporation and therapeutic action (Sharma, Jain, Ionescu, & Darnowski, 1995).

Interaction with Other Anti-HIV Drugs

Research has also shown that combinations of certain beta-L(-) nucleoside analogues with approved anti-HIV drugs like AZT can synergistically inhibit HIV replication. This suggests that such combinations could be beneficial in HIV treatment without additive toxicity, potentially offering a more effective approach to managing HIV infections (Bridges, Dutschman, Gullen, & Cheng, 1996).

作用機序

Safety and Hazards

特性

IUPAC Name |

4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN6O4/c10-3-1-16(9(19)13-7(3)11)8-6(18)5(14-15-12)4(2-17)20-8/h1,4-6,8,17-18H,2H2,(H2,11,13,19)/t4-,5-,6-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEHIWUXKDQZBL-UAKXSSHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2981131.png)

![(E)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2981145.png)

![1-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2981149.png)

![4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B2981152.png)